molecular formula C19H11F6N5 B2858161 1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine CAS No. 321522-20-7

1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-4-phenyl-1H-pyrazol-5-ylamine

Cat. No.: B2858161
CAS No.: 321522-20-7
M. Wt: 423.322
InChI Key: PAKOFOBHLPBQBE-UHFFFAOYSA-N
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Description

This compound features a 1,8-naphthyridine core substituted with two trifluoromethyl (CF₃) groups at positions 5 and 5. Attached to the naphthyridine moiety is a pyrazole ring bearing a phenyl group at position 4 and an amine (-NH₂) at position 6. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyrazole-amine moiety may facilitate hydrogen bonding, influencing biological activity or material properties .

Properties

IUPAC Name

2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F6N5/c20-18(21,22)13-8-14(19(23,24)25)28-17-11(13)6-7-15(29-17)30-16(26)12(9-27-30)10-4-2-1-3-5-10/h1-9H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKOFOBHLPBQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Variations

The following table highlights key structural differences between the target compound and related molecules:

Compound Name / ID Core Structure Substituents Functional Groups Potential Applications
Target Compound 1,8-Naphthyridine 5,7-bis(CF₃); 4-phenylpyrazole-5-amine CF₃, NH₂, phenyl Pharmaceuticals, agrochemicals
2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridine 1,7-Naphthyridine Morpholine, methyl, pyrazole Morpholine, pyrazole Kinase inhibitors
5-[[5,7-bis(CF₃)-1,8-naphthyridin-2-yl]thio]-1H-1,2,4-triazol-3-amine 1,8-Naphthyridine 5,7-bis(CF₃); thio-linked triazole-amine CF₃, S-linker, triazole Antifungal agents
Pyrazolo[3,4-d]pyrimidin-4-yl amines Pyrazolo-pyrimidine Aryl, nitro, benzoyl NO₂, carbonyl Anticancer agents

Key Observations :

  • Naphthyridine vs.
  • Trifluoromethyl Groups : The bis-CF₃ substitution in the target compound and improves lipid solubility and resistance to oxidative metabolism, unlike the morpholine and nitro groups in and , which may prioritize solubility or electronic effects .
  • Linker and Functional Groups: The pyrazole-amine in the target compound enables hydrogen-bond donor/acceptor interactions, whereas thio-linked triazoles in or morpholines in alter steric and electronic profiles .

Stability and Polymorphism

The polymorphic form B of the compound in demonstrates high purity and stability, suggesting that crystallinity and solid-state packing—influenced by substituents like CF₃ or phenyl—are critical for performance. The target compound’s CF₃ groups likely enhance thermal stability compared to non-fluorinated analogs .

Computational Insights

In contrast, thio-linked triazoles in exhibit weaker van der Waals interactions due to sulfur’s polarizability .

Q & A

Q. Example Data :

ParameterValue
Space GroupP2₁/c
R-factor<0.05
C–F Bond Length1.33–1.35 Å

What computational methods predict the electronic properties and binding affinities of this compound?

Advanced Research Question

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and local ionization potential (LIP) to identify nucleophilic/electrophilic sites. Integrate with Gaussian09 for DFT calculations (B3LYP/6-311G**) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., kinases). Parameterize fluorine atoms using RESP charges to account for their inductive effects .
  • TDDFT for UV-Vis : Simulate electronic transitions to correlate with experimental absorbance spectra. Solvent effects (e.g., PCM model for DMSO) improve accuracy .

Q. Example Results :

PropertyCalculated ValueExperimental Value
HOMO-LUMO Gap (eV)4.24.1 (UV-Vis)
LogP3.83.7 (HPLC)

How can researchers address discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

  • NMR Analysis : Compare computed (GIAO method) and experimental ¹⁹F NMR shifts. Anisotropic effects from trifluoromethyl groups require relativistic corrections (ZORA Hamiltonian in ADF) .
  • IR Frequency Mismatches : Use scaling factors (e.g., 0.961 for B3LYP) to align DFT-predicted vibrations with experimental FT-IR. Check for solvent-induced peak broadening .
  • Dynamic Effects : Conduct molecular dynamics (MD) simulations (AMBER) to assess conformational flexibility impacting spectroscopic profiles .

What advanced separation techniques purify this compound from complex reaction mixtures?

Basic Research Question

  • Membrane Technologies : Use nanofiltration (MWCO 300–500 Da) to separate by molecular weight. Fluorinated compounds exhibit unique solubility in fluorinated solvents (e.g., HFIP), aiding in phase separation .
  • Chromatography : Prep-HPLC with C18 columns (ACN/H₂O gradient) resolves regioisomers. For scale-up, simulated moving bed (SMB) chromatography improves throughput .
  • Crystallization : Exploit differential solubility in hexane/EtOAc mixtures. Seeding with pure crystals reduces polymorphism risks .

How can researchers validate the purity and stability of this compound under storage conditions?

Basic Research Question

  • HPLC-DAD/MS : Use a reversed-phase C18 column (0.1% TFA in mobile phase) to detect degradation products (e.g., hydrolyzed amides). Monitor λ = 254 nm for aromaticity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (N₂ atmosphere, 10°C/min). Degradation onset >200°C indicates suitability for long-term storage .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Compare HPLC profiles to identify hydrolytic or oxidative pathways .

Q. Tables for Comparative Analysis

Q. Table 1. Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Regioselectivity
Cross-Coupling 7298.5High
Cyclocondensation 6595.2Moderate

Q. Table 2. Computational vs. Experimental Data

ParameterMultiwfn Experimental
ESP Max (kcal/mol)+45.3+44.9 (XRD)
Electron Density (e/ų)0.820.79 (XRD)

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